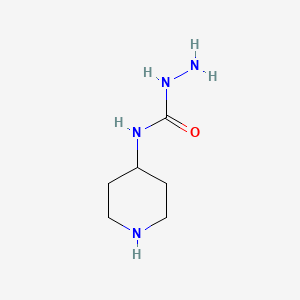

3-Amino-1-(piperidin-4-yl)urea

Description

Contextualizing Urea (B33335) and Piperidine (B6355638) Motifs in Contemporary Chemical Synthesis and Biological Systems

The urea functionality is a cornerstone in medicinal chemistry, largely owing to its ability to form stable, multiple hydrogen bonds with biological targets like proteins and receptors. nih.gov This capacity for strong and specific non-covalent interactions makes it a privileged structure in drug design. nih.govresearchgate.net The hydrogen bond donor and acceptor properties of the urea group play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.govresearchgate.net Consequently, urea derivatives are integral to a wide array of therapeutic agents, including those with anticancer, antibacterial, and antiviral activities. nih.govmdpi.comhilarispublisher.com The synthesis of urea-containing compounds has evolved from traditional methods involving hazardous reagents like phosgene (B1210022) to safer, more environmentally friendly protocols. nih.govrsc.org

Similarly, the piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural units in pharmaceuticals and natural alkaloids. mdpi.com Its presence in a molecule can significantly influence physicochemical properties such as solubility and lipophilicity, which are critical for drug-like characteristics. thieme-connect.comresearchgate.net The three-dimensional and saturated nature of the piperidine scaffold allows it to interact effectively with protein binding sites, often leading to enhanced biological activity and selectivity. mdpi.comthieme-connect.com Chiral piperidine scaffolds, in particular, are of great interest in drug discovery as they can provide a precise spatial arrangement of functional groups, leading to improved efficacy and reduced toxicity. thieme-connect.comresearchgate.netthieme-connect.com The versatility of the piperidine moiety is evident from its incorporation into a vast number of FDA-approved drugs for various diseases. thieme-connect.comresearchgate.net

Academic Significance of the 3-Amino-1-(piperidin-4-yl)urea Scaffold in Contemporary Chemical Research

The compound this compound, which integrates both the urea and piperidine functionalities, represents a significant scaffold for chemical and medicinal research. Its academic importance stems from its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The structure, featuring a reactive amino group and a piperidine ring, allows for diverse chemical modifications, enabling the exploration of extensive chemical space and the generation of compound libraries for biological screening.

Research has demonstrated the utility of the 1-aryl-3-(piperidin-4-yl)urea framework in developing potent enzyme inhibitors and receptor antagonists. nih.govucanr.edu For instance, derivatives of this scaffold have been synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory and hypertensive conditions. ucanr.edu In these studies, modifications to the aryl group and the acyl group on the piperidine nitrogen led to significant improvements in potency and pharmacokinetic profiles. ucanr.edu

Furthermore, the 1-(piperidin-4-yl)urea moiety has been explored in the design of antagonists for chemokine receptors like CXCR3, which are involved in inflammatory responses. nih.gov Structure-activity relationship (SAR) studies on these derivatives have helped to establish a clear pharmacophore, guiding the design of compounds with enhanced potency. nih.gov The adaptability of the this compound scaffold is also highlighted in its use for creating novel NLRP3 inflammasome inhibitors by combining it with other pharmacophores. mdpi.com

The synthesis of derivatives based on this scaffold often involves standard chemical transformations. The primary amino group of this compound can be readily acylated or reacted with various electrophiles to introduce diverse substituents. The piperidine nitrogen offers another site for modification, allowing for the attachment of different functional groups to modulate the compound's properties. A general synthetic approach to related ureas involves the reaction of an appropriate amine with an isocyanate. ucanr.edu

Physicochemical Properties of this compound Dihydrochloride

| Property | Value |

|---|---|

| CAS Number | 1306603-58-6 |

| Molecular Formula | C₆H₁₄N₄O · 2HCl |

| IUPAC Name | This compound dihydrochloride |

| InChI Key | NMBVSBNPDCLYDY-UHFFFAOYSA-N |

Data sourced from fluorochem.co.uk

Research Applications of the 1-(Piperidin-4-yl)urea Scaffold

| Research Area | Target | Key Findings |

|---|---|---|

| Inflammation | Soluble Epoxide Hydrolase (sEH) | 1-Aryl-3-(1-acylpiperidin-4-yl)urea derivatives showed significant improvements in potency and pharmacokinetic parameters over previous inhibitors. ucanr.edu |

| Immunology | CXCR3 Receptor | SAR studies on 1-aryl-3-piperidin-4-yl-urea derivatives led to the identification of potent antagonists with IC50 values in the nanomolar range. nih.gov |

| Inflammation | NLRP3 Inflammasome | The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, a related structure, was used to develop novel inhibitors of NLRP3-dependent pyroptosis. mdpi.com |

| Infectious Diseases | Antimicrobial/Antifungal | Thiourea (B124793) and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole showed promising antimicrobial and antioxidant activity. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N4O |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-amino-3-piperidin-4-ylurea |

InChI |

InChI=1S/C6H14N4O/c7-10-6(11)9-5-1-3-8-4-2-5/h5,8H,1-4,7H2,(H2,9,10,11) |

InChI Key |

OZWJJXROCBVECR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NC(=O)NN |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization of 3 Amino 1 Piperidin 4 Yl Urea Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H-NMR and ¹³C-NMR provide critical data on the chemical environment of the nuclei, allowing for the precise assignment of atoms within the molecular structure.

In the analysis of 3-Amino-1-(piperidin-4-yl)urea derivatives, characteristic signals in the ¹H-NMR spectra confirm the presence of key structural motifs. For instance, protons on the piperidine (B6355638) ring typically appear as multiplets in the upfield region, while aromatic protons resonate in the downfield region. The protons of the urea (B33335) NH groups can often be observed at distinct chemical shifts, providing further structural confirmation. neicon.ru

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of their substituents. For example, the carbonyl carbon of the urea moiety typically appears at a characteristic downfield shift. mdpi.commdpi.com

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Derivatives

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Not explicitly detailed but synthesis and activity reported. | Not explicitly detailed but synthesis and activity reported. | nih.gov |

| 1-(2-(4-(Hydroxymethyl)piperidin-1-yl)-4-(pyridin-3-yl)phenyl)-3-(4-methylphenyl)urea | 1.53 (s, 2H), 1.80 (d, J = 9.6 Hz, 2H), 2.74 (t, J = 10.0 Hz, 2H), 3.02 (d, J = 11.2 Hz, 2H), 3.37 (s, 2H), 4.55 (t, J = 5.2 Hz, 1H), 6.90 (s, 1H), 6.92 (s, 1H), 7.41–7.42 (m, 1H), 7.43–7.46 (m, 1H), 7.46–7.48 (m, 2H), 7.49 (d, J = 2.0 Hz, 1H), 8.04 (t, J = 2.4 Hz, 1H), 8.06 (s, 1H), 8.19 (d, J = 8.8 Hz, 1H), 8.52 (dd, J = 1.2 and 4.8 Hz, 1H), 8.89 (d, J = 2.0 Hz, 1H), 9.41 (s, 1H) | 29.50, 38.64, 52.67, 55.64, 66.48, 114.56, 119.10, 119.68, 121.10, 122.98, 124.20, 130.85, 133.11, 134.01, 134.78, 136.00, 143.25, 147.78, 148.24, 153.12, 155.18 | mdpi.com |

| 6-amino-1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | 6.96 (s, 1H), 6.92 (s, 1H), 4.39 (tt, J = 12.4, 4.2 Hz, 1H), 3.36 (dd, J = 14.4, 8.1 Hz, 2H), 2.95 (td, J = 12.8, 2.3 Hz, 2H), 2.51 (qd, J = 13.0, 4.2 Hz, 2H), 1.87 (dd, J = 12.4, 1.7 Hz, 2H) | 155.35, 138.86, 129.39, 121.19, 112.69, 109.79, 97.67, 49.73, 44.90, 27.68 | rsc.org |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound derivatives, the IR spectrum typically shows characteristic absorption bands for the N-H stretching of the amino and urea groups, as well as the C=O stretching of the urea carbonyl. mdpi.comresearchgate.net For example, in a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, the IR spectra displayed characteristic bands for N-H and C=O stretching. mdpi.com The presence of other functional groups, such as aromatic rings, can also be confirmed by their characteristic absorption patterns. researchgate.net

Table 2: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch (Amine/Urea) | 3100-3500 | mdpi.commdpi.com |

| C=O Stretch (Urea) | 1630-1680 | mdpi.commdpi.com |

| C-H Stretch (Aromatic) | 3000-3100 | scielo.org.mx |

| C-H Stretch (Aliphatic) | 2850-3000 | scielo.org.mx |

Mass Spectrometry (MS, GC-Mass, LCMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) couple separation techniques with mass analysis, allowing for the identification of individual components in a mixture. nih.govdergipark.org.tr

For derivatives of this compound, mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. mdpi.comrsc.org The fragmentation patterns observed in the mass spectrum can also help to elucidate the structure of the compound. mdpi.com

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Ionization Method | Observed m/z | Reference |

| N-(phenoxycarbonyl) benzamide (B126) coupled with 4-hydroxypiperidine | HRMS (ES) | 249.1235 [M+H]⁺ | mdpi.com |

| 6-amino-5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | HRMS | Not explicitly detailed but synthesis and characterization reported. | rsc.org |

| 3-Amino-2-[4-[4-(2-methoxyphenyl)-piperazin-1-yl]butyl]-5,6,7,8-tetrahydro-3H-benzo smolecule.com-thieno[2,3-d]pyrimidin-4-one | MS | 467 (M⁺) | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The wavelength of maximum absorption (λmax) can provide information about the electronic structure of the molecule. While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be used to confirm the presence of certain functional groups and to quantify the concentration of a compound in solution. For this compound dihydrochloride, a purity of 95% has been reported, although specific UV-Vis data is not detailed. fluorochem.co.uk

Chromatographic Methods for Purity Assessment and Stereochemical Determination

Chromatographic techniques are essential for separating mixtures and assessing the purity of synthesized compounds. They are also critical for the separation and analysis of stereoisomers.

High-Performance Liquid Chromatography (HPLC) and HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. When coupled with a UV detector (HPLC-UV), it allows for the sensitive detection of compounds that absorb UV light.

HPLC is routinely used to assess the purity of this compound derivatives. mdpi.com The retention time of a compound is a characteristic property under specific chromatographic conditions and can be used for identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. For instance, a method for the analysis of 3-aminopiperidine, a related starting material, has been developed using HPLC with a C18 column. google.com Chiral HPLC can also be employed to separate and quantify enantiomers, which is crucial for compounds with stereocenters. google.com The purity of test samples is often evaluated by the percentage ratio between the areas of the main peak and any impurities. mdpi.com

Chiral Chromatography for Enantiomeric Excess Analysis

The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. americanpharmaceuticalreview.comrsc.org High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary and powerful technique for the separation and quantification of enantiomers, allowing for the determination of enantiomeric excess (ee). americanpharmaceuticalreview.comcsfarmacie.czmdpi.com For derivatives of this compound, which possess at least one chiral center at the 4-position of the piperidine ring, chiral HPLC methods are essential for ensuring the stereochemical integrity of the final compound.

A significant challenge in the chiral analysis of compounds like this compound and its basic building blocks, such as 3-aminopiperidine, is the absence of a strong chromophore, which limits their detectability by UV detectors commonly used in HPLC systems. researchgate.netnih.gov To overcome this, a common strategy is pre-column derivatization, where the analyte is reacted with a chiral or achiral derivatizing agent to introduce a chromophoric group. researchgate.netnih.govnih.gov This process not only facilitates UV detection but can also enhance the chiral recognition and separation on the CSP. researchgate.net

For instance, research on similar piperidine structures has successfully employed derivatizing agents like p-toluene sulfonyl chloride (PTSC) and benzoyl chloride. researchgate.netgoogle.com The derivatization of the primary amino group in these molecules creates a derivative with strong UV absorbance, making it amenable to standard HPLC-UV analysis. researchgate.netnih.gov The resulting diastereomeric derivatives, if a chiral derivatizing agent is used, can often be separated on a standard achiral column, such as a C18 column. nih.gov Alternatively, and more commonly for determining enantiomeric excess of the original compound, the derivatized enantiomers are separated on a chiral stationary phase. researchgate.netgoogle.com

The selection of the chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have demonstrated broad applicability for a diverse range of chiral compounds. bgb-analytik.commdpi.com Columns like the Chiralpak AD-H, which is an amylose-based CSP, have been shown to be effective in resolving the enantiomers of derivatized aminopiperidines. researchgate.netnih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to differential retention of the two enantiomers. bgb-analytik.com

The mobile phase composition, including the organic modifier (e.g., ethanol (B145695), isopropanol) and additives (e.g., diethylamine), is optimized to achieve the best balance between resolution and analysis time. researchgate.netbgb-analytik.com The resolution between the two enantiomer peaks is a critical parameter, with a value greater than 1.5 generally considered indicative of baseline separation, which is necessary for accurate quantification. nih.gov

A representative method for the enantiomeric excess analysis of a derivatized this compound derivative is detailed in the table below. This hypothetical method is based on established procedures for analogous compounds.

| Parameter | Condition |

| Compound | N-(1-(Piperidin-4-yl)carbamoyl)acetamide (derivatized) |

| Instrument | High-Performance Liquid Chromatography (HPLC) with UV detector |

| Chiral Stationary Phase | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (ee) | > 99% |

This table illustrates a typical set of conditions for the chiral separation of a this compound derivative. The choice of a polysaccharide-based chiral column, a normal-phase mobile system, and UV detection after appropriate derivatization provides a robust platform for the accurate determination of enantiomeric excess. The validation of such an analytical method according to international guidelines (e.g., ICH) would be necessary to ensure its precision, accuracy, and robustness for quality control purposes. nih.gov

Computational and Theoretical Investigations of 3 Amino 1 Piperidin 4 Yl Urea Conformational and Electronic Properties

Molecular Modeling and Simulation Approaches

Density Functional Theory (DFT) and Ab Initio Calculations

No specific studies utilizing DFT or ab initio methods for 3-Amino-1-(piperidin-4-yl)urea were found. Such studies would theoretically provide insights into the molecule's electronic structure, orbital energies, and optimized geometry.

Molecular Dynamics (MD) Simulations

No specific MD simulation studies for this compound were identified. MD simulations would be instrumental in understanding the dynamic behavior of the molecule, including its conformational changes over time in a simulated environment.

Conformational Analysis and Stability Studies

Rotational Barriers and Potential Energy Surfaces of Urea (B33335) Linkages

Information regarding the rotational barriers and potential energy surfaces of the urea linkage specific to this compound is not available in published literature.

Piperidine (B6355638) Ring Conformations and Preferred Geometries

While piperidine rings typically adopt chair, boat, and twist-boat conformations, the preferred geometries for the piperidine moiety in this compound have not been computationally determined or reported.

Dihedral Angle Distributions and Intramolecular Interactions

No studies detailing the dihedral angle distributions or specific intramolecular interactions, such as hydrogen bonding, within this compound were found.

Electronic Structure and Reactivity Profiling

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Computational quantum mechanical methods are employed to map out the distribution of electrons and predict sites susceptible to chemical reactions. For this compound, this involves analyzing its molecular orbitals, electrostatic potential, and bonding interactions to create a detailed reactivity profile.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, characterizing the molecule's nucleophilicity, while the LUMO serves as an electron acceptor, defining its electrophilicity. youtube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino groups and the urea moiety, which can readily donate electrons. Conversely, the LUMO is anticipated to be distributed around the carbonyl group of the urea, which can accept electron density. youtube.com Density Functional Theory (DFT) calculations on similar piperidone or urea derivatives provide representative energy values for these orbitals. nih.govnih.gov Understanding these orbitals helps predict how the molecule will interact with biological targets or other reagents. youtube.com

| Parameter | Typical Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -1.0 to 0.5 | Indicates electron-accepting capability (electrophilicity). |

| Energy Gap (ΔE) | ~5.0 to 6.0 | Reflects chemical stability and low reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded: regions of negative potential (typically red, orange, or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue or green) are electron-poor and attract nucleophiles. researchgate.net

For this compound, the MEP map would show a significant negative potential around the carbonyl oxygen of the urea group and the nitrogen atom of the terminal amino group, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. Positive potential would be concentrated around the hydrogen atoms of the amino and urea groups, indicating their role as hydrogen bond donors and sites for nucleophilic attack. researchgate.netproteopedia.org

| Molecular Region | Predicted MEP Color | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | Red | Nucleophilic site, hydrogen bond acceptor. researchgate.net |

| Terminal Amino Nitrogen (-NH2) | Red/Yellow | Nucleophilic site, hydrogen bond acceptor. researchgate.net |

| Urea and Amine Hydrogens (N-H) | Blue | Electrophilic sites, hydrogen bond donors. researchgate.net |

| Piperidine Ring Hydrogens (C-H) | Green/Light Blue | Slightly positive potential, involved in weaker interactions. |

Natural Bond Orbital (NBO) analysis provides a detailed description of intramolecular bonding and orbital interactions. researchgate.net It examines charge delocalization, hyperconjugative interactions, and lone-pair electron delocalization, which contribute to molecular stability. nih.govnih.gov The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. nih.gov

In this compound, significant hyperconjugative interactions are expected. These would include the delocalization of the lone pair electrons from the nitrogen atoms (donor) into the antibonding orbital of the carbonyl group (π* C=O acceptor). Similarly, interactions between the lone pairs of the carbonyl oxygen and the antibonding orbitals of adjacent C-N bonds would contribute to the stability of the urea moiety. These interactions are crucial for understanding the molecule's conformational preferences and electronic properties. researchgate.netnih.gov

| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | Hypothetical E(2) (kcal/mol) |

|---|---|---|---|

| LP(N) of Urea | π(C=O) | n → π | High |

| LP(O) of Carbonyl | σ(N-C) | n → σ | Moderate |

| LP(N) of Amino Group | σ(N-N) | n → σ | Low to Moderate |

Structure-Based Computational Design Methodologies

Computational design methodologies leverage the structural and electronic information of a lead compound to design new molecules with enhanced activity and properties. These methods are essential in modern drug discovery for efficiently screening virtual libraries and prioritizing candidates for synthesis.

Pharmacophore modeling identifies the essential spatial arrangement of molecular features required for biological activity. nih.gov For a series of piperidinyl urea derivatives, a pharmacophore model typically consists of features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic/hydrophobic centers (Aro/Hyd). nih.gov

Studies on related piperidinyl urea compounds have revealed that acceptor, donor, and hydrophobic properties are favorable for various biological activities. nih.gov The distances between these pharmacophoric sites are critical; for instance, a smaller distance between polar features might favor one activity, while a larger distance between aromatic and polar groups could be crucial for another. nih.gov Such models serve as 3D queries for virtual screening to identify novel compounds with the desired features. nih.govresearchgate.net

| Pharmacophoric Feature | Corresponding Molecular Moiety | Significance |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Crucial for target binding. nih.gov |

| Hydrogen Bond Donor (HBD) | Urea/Amine N-H groups | Important for anchoring in the binding pocket. nih.gov |

| Hydrophobic (HY) | Piperidine Ring | Contributes to binding affinity through van der Waals interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide 3D contour maps that visualize the regions where steric, electrostatic, and hydrophobic properties are favorable or unfavorable for activity. nih.govmdpi.com

For series of piperidinyl urea derivatives, QSAR models have been developed with high statistical significance, indicated by strong squared correlation coefficients (r²) and cross-validated coefficients (q²). nih.govnih.gov These studies often show that distributed polar properties and specific surface area and volume descriptors are important for activity. nih.gov The resulting contour maps from CoMFA and CoMSIA analyses guide medicinal chemists in identifying which structural modifications are likely to enhance the desired biological effect, allowing for the rational design of more potent compounds prior to their synthesis. nih.gov

| Model | q² (Cross-validation) | r² (Correlation) | Predictive Power |

|---|---|---|---|

| CoMFA | 0.787 | 0.962 | Good internal predictability. nih.gov |

| CoMSIA (Steric, Electrostatic, Hydrophobic) | 0.809 | 0.951 | Good internal predictability. nih.gov |

| General QSAR Model | > 0.6 | Not Specified | Statistically significant. nih.gov |

In Vitro Biological Activity and Structure Activity Relationships of 3 Amino 1 Piperidin 4 Yl Urea Analogues

Enzyme Inhibition Studies and Mechanistic Insights (in vitro)

Soluble Epoxide Hydrolase (sEH) Inhibition

A series of 1,3-disubstituted ureas featuring a piperidyl moiety, which are analogues of 3-Amino-1-(piperidin-4-yl)urea, have been synthesized and evaluated as inhibitors of both human and murine soluble epoxide hydrolase (sEH). nih.gov The core structure of 1-aryl-3-(1-acylpiperidin-4-yl)urea has been optimized to enhance inhibitory potency and improve pharmacokinetic properties over earlier generations of adamantyl-urea based inhibitors. nih.govfigshare.com

While specific kinetic constants such as the inhibition constant (K_i) and the dissociation rate constant (k_off) for this compound analogues were not explicitly detailed in the reviewed literature, inhibitory potency has been extensively characterized using IC₅₀ values. These values represent the concentration of the inhibitor required to reduce the activity of the sEH enzyme by 50% and serve as a key metric for binding affinity.

Research has demonstrated that modifications to the aryl and N-acylpiperidine portions of the molecule significantly impact potency. nih.gov For instance, small N-acyl or N-sulfonyl substituents on the piperidine (B6355638) ring may improve hydrophobic interactions with the enzyme. nih.gov The compound 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea demonstrated a 7-fold increase in potency compared to its adamantane (B196018) analogue. nih.govfigshare.com Several analogues exhibit potent inhibition of human sEH, with IC₅₀ values in the nanomolar to sub-micromolar range. nih.gov

| Compound Name | Substituent (Aryl Group) | Substituent (N-Acyl Group) | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) |

|---|---|---|---|---|

| 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 4-(trifluoromethoxy)phenyl | propionyl | 2.8 ± 0.2 | 4.5 ± 0.3 |

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 4-(trifluoromethoxy)phenyl | cyclopropanecarbonyl | 0.4 ± 0.1 | 1.1 ± 0.1 |

| 1-(1-propionylpiperidin-4-yl)-3-(3,5-dichlorophenyl)urea | 3,5-dichlorophenyl | propionyl | 1.5 ± 0.2 | 1.8 ± 0.2 |

| 1-(1-propionylpiperidin-4-yl)-3-(4-chlorophenyl)urea | 4-chlorophenyl | propionyl | 4.6 ± 0.4 | 7.7 ± 0.7 |

| 1-(1-(methylsulfonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 4-(trifluoromethoxy)phenyl | methylsulfonyl | 1.1 ± 0.1 | 1.3 ± 0.1 |

The inhibitory mechanism of 1-aryl-3-(1-acylpiperidin-4-yl)urea analogues involves key molecular interactions within the catalytic pocket of the sEH enzyme. The urea (B33335) pharmacophore is central to this interaction. mdpi.com The carbonyl oxygen of the urea group acts as a hydrogen bond acceptor, forming hydrogen bonds with tyrosine residues (e.g., Tyr381, Tyr465) in the active site. mdpi.com

Furthermore, the NH groups of the urea serve as hydrogen bond donors to an essential aspartate residue (Asp333 in murine sEH or Asp334/335 in human sEH). nih.govmdpi.com Structure-activity relationship studies have revealed that placing an electron-withdrawing group on the aryl ring enhances inhibitory potency. nih.gov This is presumed to strengthen the hydrogen bonding interaction between the urea hydrogen and the catalytic aspartate residue by inductively polarizing the N-H bond. nih.gov The piperidine and its N-acyl or N-sulfonyl substituents likely engage in hydrophobic interactions within the enzyme's binding tunnel. nih.gov

NLRP3 Inflammasome Inhibition

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex crucial for innate immune responses, and its aberrant activation is linked to various inflammatory diseases. nih.gov While some urea-based compounds have been investigated as NLRP3 inhibitors, in vitro studies specifically evaluating the direct inhibitory activity of this compound analogues on the NLRP3 inflammasome were not identified in the reviewed scientific literature. Research on NLRP3 inhibitors has often focused on other structural classes, such as sulfonylureas. nih.govebi.ac.uk

Activation of the NLRP3 inflammasome leads to the cleavage and release of the pro-inflammatory cytokine Interleukin-1 Beta (IL-1β). nih.govnih.gov Consequently, inhibition of IL-1β release is a primary readout for NLRP3 inflammasome inhibition. Although various novel urea derivatives have been designed and shown to inhibit IL-1β release, specific data for this compound analogues in this context are not available in the current body of literature. nih.gov

The NACHT domain of the NLRP3 protein possesses ATPase activity, which is essential for the assembly and activation of the inflammasome complex. nih.govnih.gov Therefore, modulation of this ATPase activity is a potential mechanism for NLRP3 inhibition. nih.gov Studies have shown that certain compounds can directly interact with the NACHT domain and suppress NLRP3 ATPase activity. nih.gov However, there is no specific information available from the searched sources indicating that this compound or its analogues modulate the ATPase activity of NLRP3.

Other Enzyme Targets (e.g., Dihydrofolate Reductase, Urease)

Analogues of this compound have been evaluated against several enzyme targets beyond the primary focus of many studies. Key examples include Dihydrofolate Reductase (DHFR), Urease, and Soluble Epoxide Hydrolase (sEH).

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in folate metabolism, making it a target for antimicrobial and anticancer therapies. A series of 4-piperidine-based thiosemicarbazones, which share the piperidine core structure, were assessed for their inhibitory activity against the DHFR enzyme. nih.gov These compounds displayed potent inhibition, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.gov The structure-activity relationship studies indicated that the thiosemicarbazone moiety plays a critical role in disrupting the folate pathway by inhibiting DHFR activity, which is essential for DNA synthesis and cell proliferation. nih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with certain bacterial infections. Various urea and thiourea (B124793) derivatives have been synthesized and tested for their urease inhibitory activity. bohrium.com One study found that a series of these compounds exhibited good to moderate inhibition, with IC50 values in the range of 10.11 to 69.80 µM, with the most active compound being more potent than the standard inhibitor, acetohydroxamic acid. bohrium.com While not all tested compounds contained a piperidine ring, these studies establish the potential of the urea pharmacophore in designing urease inhibitors. bohrium.comdergipark.org.tr

Soluble Epoxide Hydrolase (sEH): A series of 1,3-disubstituted ureas featuring a piperidyl moiety have been synthesized and investigated as inhibitors of human and murine soluble epoxide hydrolase (sEH). nih.gov This enzyme is involved in the metabolism of fatty acid epoxides, and its inhibition can lead to anti-inflammatory, anti-hypertensive, and analgesic effects. nih.gov Structure-activity relationship studies on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors revealed that modifications to both the aryl group and the N-acylpiperidine substituent significantly impact potency. For instance, replacing an adamantyl group with a phenyl ring yielded highly potent inhibitors. nih.gov Further optimization showed that small hydrophobic groups on the N-acyl moiety could improve potency substantially. nih.gov

| Enzyme Target | Compound Class | Reported Activity (IC50) |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | 4-Piperidine-based thiosemicarbazones | 13.70 µM - 47.30 µM |

| Urease | Urea/Thiourea derivatives | 10.11 µM - 69.80 µM |

| Soluble Epoxide Hydrolase (sEH) | 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Potent inhibition (sub-nanomolar to micromolar) |

Receptor Antagonism and Modulation (in vitro)

The piperidine-urea scaffold is a key feature in the design of compounds that can interact with and modulate the function of various biological receptors.

CXCR3 Receptor Antagonism

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a role in inflammatory responses. The optimization of a series of 1-aryl-3-piperidinyl urea derivatives has led to the identification of potent CXCR3 antagonists. nih.gov By incorporating tropenyl and homotropenyl moieties into the structure, significant improvements in activity were achieved. nih.govsemanticscholar.org Replacing the central piperidine ring with an exo-tropanyl unit resulted in a compound with excellent potency against both human and murine CXCR3 receptors, making it a valuable tool for evaluating the therapeutic potential of CXCR3 antagonism. nih.gov

General Interactions with Biological Receptors

The urea functionality is central to the ability of these analogues to interact with biological receptors. It can form multiple stable hydrogen bonds with protein and receptor targets, which is crucial for their biological activity. nih.gov The donor-acceptor hydrogen bonding capability of the urea group is a primary element in molecular recognition and bioactivity. nih.gov Beyond hydrogen bonds, the urea moiety can also engage in favorable π-stacking interactions with aromatic side chains in proteins. nih.gov

Examples of piperidine-urea analogues modulating other receptors include:

TRPV1 Receptor: A series of 1-heteroaryl piperazinylurea derivatives were synthesized and evaluated as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Several of these compounds were found to act as antagonists with sub-micromolar potency in an in vitro Ca2+ channel assay. nih.gov

Neuropilin-1 (NRP-1): Urea-peptide hybrids have been investigated as inhibitors of the VEGF-A165/NRP-1 complex. The inclusion of a urea bond in the peptide structure was found to potentially form additional hydrogen bonds with residues on the surface of NRP-1, affecting receptor affinity. mdpi.com

In Vitro Cellular Activity and Mechanistic Pathways

The enzymatic and receptor-level activities of these compounds translate into significant effects on cellular processes, particularly cell proliferation and inflammatory signaling.

Antiproliferative Activity against Cancer Cell Lines

Numerous studies have reported the potential of urea derivatives containing a piperidine or piperidine-like moiety as antiproliferative agents.

A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were screened against the NCI-60 human cancer cell line panel. nih.govpreprints.org Compounds featuring a 4-hydroxymethylpiperidine moiety attached to the core structure demonstrated broad-spectrum antiproliferative activity. nih.govpreprints.org For example, one of the most active compounds, 5a , showed lethal effects rather than just inhibition on several cell lines at a 10 µM concentration, including the SK-MEL-5 melanoma line and multiple renal cancer lines (786-0, A498, RXF 393). preprints.org

Similarly, a study on indole–piperidine hybrids functionalized with a piperidin-4-yl-urea moiety reported significant activity against the NCI-60 panel. researchgate.net Several compounds were particularly effective against the UO-31 renal cancer cell line, with growth percentages as low as -83.76%, indicating cell death. Another compound from this series showed notable activity against RPMI-8226 leukemia and MDA-MB-468 breast cancer cells. researchgate.net

| Compound Class | Cell Line | Cancer Type | Observed Effect |

|---|---|---|---|

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea analogue (5a) | SK-MEL-5 | Melanoma | 146.1% Inhibition (Lethal) at 10 µM |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea analogue (5a) | RXF 393 | Renal Cancer | 134.8% Inhibition (Lethal) at 10 µM |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea analogue (5a) | MDA-MB-468 | Breast Cancer | 116.6% Inhibition (Lethal) at 10 µM |

| Indole-piperidin-4-yl-urea hybrid (13b) | UO-31 | Renal Cancer | -83.76% Growth (Lethal) |

| Indole-piperidin-4-yl-urea hybrid (13e) | UO-31 | Renal Cancer | -82.75% Growth (Lethal) |

| Indole-piperidin-4-yl-urea hybrid (11f) | RPMI-8226 | Leukemia | Notable Activity |

Modulation of Anti-inflammatory Pathways

The anti-inflammatory properties of this compound analogues are significantly linked to their ability to inhibit soluble epoxide hydrolase (sEH). nih.gov The inhibition of sEH increases the in vivo concentration of anti-inflammatory fatty acid epoxides, such as epoxyeicosatrienoic acids (EETs). nih.gov A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of sEH were synthesized, and their structure-activity relationships were investigated. nih.gov The optimization of this chemical series led to the development of novel sEH inhibitors with high potency. For example, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea showed a 7-fold increase in potency over earlier adamantane analogues. nih.gov This inhibition of sEH provides a clear mechanistic pathway for the observed anti-inflammatory effects of these compounds. nih.gov

Antimicrobial Efficacy against Bacterial and Fungal Strains

Derivatives of urea, including analogues of this compound, have been the subject of extensive antimicrobial screening. nih.gov Research has demonstrated that these compounds exhibit variable levels of activity against a range of bacterial and fungal pathogens. nih.gov The development of new antimicrobial agents is critical to address the challenge of emerging drug resistance. nih.gov

A study involving new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole showed that several compounds possessed notable antibacterial and antifungal activity when compared to standard drugs. researchgate.net Similarly, a series of newly synthesized urea derivatives containing aryl moieties were screened against five bacterial strains (Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus) and two fungal strains (Candida albicans and Cryptococcus neoformans). nih.gov While many derivatives showed moderate to poor inhibition against E. coli, P. aeruginosa, and C. albicans, some compounds exhibited promising activity against other strains. For instance, the adamantyl urea adduct 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea demonstrated outstanding and selective inhibition (94.5%) against Acinetobacter baumannii. nih.gov This highlights the potential of specific structural modifications, such as the inclusion of a lipophilic adamantane group, in enhancing antimicrobial efficacy. nih.gov

Further investigations into 1,3-disubstituted urea derivatives have identified molecules with low Minimum Inhibitory Concentration (MIC) values against Pseudomonas aeruginosa, which were also found to inhibit biofilm formation. nih.gov The study of structure-activity relationships indicates that the nature of the substituents on the urea scaffold plays a crucial role in determining the antimicrobial spectrum and potency. researchgate.net

| Compound | Target Organism | Activity/Inhibition (%) | Reference |

|---|---|---|---|

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l) | Acinetobacter baumannii | 94.5% | nih.gov |

| Compound 3a | Cryptococcus neoformans | Moderate Growth Inhibition | nih.gov |

| Various 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole urea derivatives | Various Bacteria and Fungi | Good activity compared to standards | researchgate.net |

| Various 1,3-disubstituted urea derivatives | Pseudomonas aeruginosa | Low MIC values, Biofilm Inhibition | nih.gov |

Antioxidant Effects (e.g., Hydrogen Peroxide and DPPH Methods)

Analogues of this compound have also been evaluated for their antioxidant properties. The antioxidant capacity is often assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and hydrogen peroxide (H₂O₂) scavenging tests. researchgate.netnih.gov

In a study on thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, several compounds demonstrated significant antioxidant activity. researchgate.net The ability of these molecules to scavenge free radicals is a key indicator of their potential to mitigate oxidative stress, which is implicated in numerous disease processes. mdpi.com The DPPH method involves measuring the decrease in absorbance of a methanolic DPPH solution upon addition of the antioxidant compound, indicating the compound's ability to donate a hydrogen atom or electron to neutralize the free radical. nih.govrsc.org The hydrogen peroxide scavenging assay assesses the ability of the compounds to detoxify H₂O₂, a reactive oxygen species (ROS) that can lead to the formation of more harmful radicals like the hydroxyl radical. nih.govmdpi.com

The antioxidant activity of aminodi(hetero)arylamines has been evaluated through various chemical and biochemical assays, showing that the substitution pattern significantly influences their efficacy. nih.gov For example, a diarylamine with an amino group in the para position to the bridging NH group showed the best results in inhibiting lipid peroxidation and had the lowest oxidation potential, even lower than the standard antioxidant Trolox. nih.gov This suggests that the electronic properties and spatial arrangement of substituents are critical for antioxidant potential. nih.gov

| Method | Principle | Reference |

|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical. | researchgate.netnih.gov |

| Hydrogen Peroxide (H₂O₂) Scavenging Assay | Evaluates the compound's capacity to neutralize hydrogen peroxide, a reactive oxygen species. | researchgate.netnih.gov |

| β-carotene-linoleate System | Assesses the inhibition of lipid peroxidation by measuring the protection of β-carotene from oxidation. | nih.gov |

| Thiobarbituric Acid Reactive Substances (TBARS) Assay | Measures lipid peroxidation by quantifying malondialdehyde and other reactive substances. | nih.gov |

Structure-Activity Relationship (SAR) Derivations

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogues are heavily influenced by the nature and position of substituents on the core structure. nih.gov SAR studies on 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives, for instance, have provided valuable insights.

Aryl Group Modifications:

Position of Substituents: The potency of these compounds as inhibitors of soluble epoxide hydrolase (sEH) increases dramatically when small, non-polar substituents are added to the meta or para positions of the phenyl ring. nih.gov Conversely, substitution at the ortho position has a clear negative effect on potency. nih.gov

Size and Nature of Substituents: Increasing the size of a hydrophobic para substituent can lead to a significant increase in potency. nih.gov Halogen substituents can increase polarity and block metabolic degradation, thereby enhancing activity. nih.gov For example, a trifluoromethoxy group at the para position is often found in highly potent inhibitors. nih.gov

Piperidine Moiety Modifications:

N-Acyl and N-Sulfonyl Groups: N-acyl or N-sulfonyl substitution on the piperidine nitrogen yields highly potent inhibitors. nih.gov Small N-acyl groups, like N-propionyl, can improve hydrophobic interactions with the target enzyme. nih.gov

Bulky Substituents: While bulky substituents on the phenyl ring can improve potency, bulky N-substitution on the piperidine does not substantially improve potency and may negatively affect pharmacokinetic properties. nih.gov

These findings underscore the importance of a systematic approach to modifying the lead structure to optimize both potency and drug-like properties. lookchem.com

Pharmacophore Elucidation and Essential Structural Elements

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. researchgate.netnih.gov For 1-aryl-3-(1-acylpiperidin-4-yl) urea derivatives, pharmacophore models have been generated to understand their interaction with targets like soluble epoxide hydrolase (sEH). researchgate.netnih.gov

The key pharmacophoric features identified for this class of compounds typically include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the urea moiety is a critical hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The NH groups of the urea linkage act as hydrogen bond donors.

Hydrophobic/Aromatic Regions: The aryl ring and the acyl group on the piperidine provide essential hydrophobic interactions with the target's binding site. nih.gov

Docking studies reveal that these inhibitors interact with key amino acid residues in the active site of the sEH enzyme, such as ASP335 and TYR383. researchgate.net The distances between these pharmacophoric sites are crucial for optimal binding and activity. nih.gov For instance, a smaller distance between polar contours (acceptors and donors) may favor activity, while a greater distance between aromatic/hydrophobic regions and polar groups can also be important. nih.gov These models serve as valuable tools for designing new, more potent inhibitors and for virtual screening of compound libraries. nih.gov

Isosteric Replacements and Bioisosteric Design Principles

Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. slideshare.net This principle has been applied to this compound analogues.

A notable example is the replacement of the amide group in the N-acyl piperidine side chain with a sulfonamide group. nih.gov This substitution results in comparably potent inhibitors, indicating that the sulfonamide is a good isosteric replacement for the amide in this context. nih.gov Such replacements can offer valuable differences in pharmacokinetic and pharmacodynamic profiles without compromising the essential binding interactions. nih.gov

Another bioisosteric modification involves the replacement of a hydroxyl group with a primary amide. In a series of diaryl amino piperidine delta opioid agonists, this change led to enhanced receptor activity, increased selectivity, and improved metabolic stability. nih.gov The successful application of bioisosterism relies on a careful analysis of parameters like size, volume, electronic distribution, and hydrogen bonding capacity of the replacement group to ensure it fits the target's binding site effectively. slideshare.netu-tokyo.ac.jp

Role of Intramolecular Hydrogen Bonding in Bioactivity

Intramolecular hydrogen bonds (IMHBs) can play a significant role in the bioactivity of a molecule by influencing its conformation, which in turn affects its ability to bind to a biological target. nih.gov An IMHB can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding and potentially leading to a stronger association with the target. nih.govunito.it

In the context of this compound analogues, the potential for IMHBs exists between the urea NH groups and other hydrogen bond acceptors within the molecule, such as the nitrogen atom of the piperidine ring or substituents on the aryl or acyl groups. The formation of an IMHB can also increase a molecule's lipophilicity by masking polar groups, which may facilitate its passage through biological membranes. nih.gov

The urea functional group itself is a well-known motif for forming strong hydrogen bonds. mdpi.com The specific geometry of the urea and the attached piperidine and aryl rings will dictate the feasibility and strength of any potential IMHBs. The presence and strength of such bonds can be influenced by the solvent environment, with nonpolar environments favoring their formation. unito.it While the direct impact of IMHBs on the activity of this specific urea series is not extensively detailed in the provided literature, the principles of medicinal chemistry suggest that controlling the conformational preferences through strategies like introducing or disrupting IMHBs can be a powerful tool for modulating biological activity. nih.gov

Medicinal Chemistry Applications and Scaffold Derivatization of the 3 Amino 1 Piperidin 4 Yl Urea Core

Design and Synthesis of Novel Urea-Piperidine Derivatives

The design and synthesis of new derivatives based on the 3-amino-1-(piperidin-4-yl)urea core are central to exploring its therapeutic potential. These efforts focus on modifying the core structure and its peripheral substituents to optimize pharmacological activity and drug-like properties.

Strategies for Modulating Core Structure and Peripheral Substituents

The synthesis of urea (B33335) derivatives often begins with the reaction of amines with phosgene (B1210022) or its equivalents to create isocyanate intermediates. These intermediates then react with various amine nucleophiles to produce the desired urea compounds. nih.gov This method allows for the generation of a diverse library of molecules by varying the substituents on both the piperidine (B6355638) ring and the urea nitrogen atoms.

Key strategies for modulating the this compound scaffold include:

N-Acyl and N-Sulfonyl Substitution: Adding small N-acyl or N-sulfonyl groups to the piperidine nitrogen can enhance hydrophobic interactions with target enzymes. ucanr.edu For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, such substitutions on the 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (B8510747) core resulted in highly potent compounds. ucanr.edu

Aryl Group Modification: Altering the aryl group attached to the urea moiety can significantly impact inhibitory potency. For instance, in the creation of dual EGFR and VEGFR-2 inhibitors, a terminal diaryl urea with a chlorine atom at the ortho-position was found to be optimal. nih.gov

Introduction of Polar Moieties: Incorporating polar groups, such as an N-acylpiperidine, can improve water solubility and oral bioavailability while maintaining high potency. ucanr.edu

A general synthetic approach involves the reaction of 3-nitroaniline (B104315) with 4-piperidone (B1582916) hydrochloride, followed by reduction of the nitro group to form an amino group. This amino group can then be further derivatized.

Scaffold Hybridization and Utilization of Privileged Structures

Scaffold hybridization involves combining the this compound core with other known pharmacologically active structures, or "privileged structures," to create hybrid molecules with enhanced or novel biological activities. This approach leverages the established therapeutic benefits of existing scaffolds.

Examples of this strategy include:

Hybridization with Isoxazole: Urea and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and shown to possess antimicrobial and antioxidant properties. researchgate.net

Combination with Pyridine (B92270): Diarylurea derivatives that include a pyridine ring have been developed as potent antiproliferative agents. nih.gov

Adamantane-based Hybrids: In the development of soluble epoxide hydrolase (sEH) inhibitors, replacing an adamantyl group with a metabolically stable 4-trifluoromethoxyphenyl moiety on the urea led to significant improvements in pharmacokinetic profiles. ucanr.eduacs.org

Exploration of the this compound Scaffold in Drug Discovery

The versatility of the this compound scaffold has made it a valuable tool in the discovery of new drugs for a variety of diseases.

Precursor for Advanced Pharmaceutical Agents and Agrochemicals

The this compound core serves as a fundamental building block for more complex molecules. For example, 1-(3-nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride (B2660062) is a precursor for synthesizing a range of derivatives. The reduction of its nitro group provides a reactive amino group for further chemical modifications.

Beyond pharmaceuticals, derivatives of this scaffold are also being investigated for their potential use in agriculture as pesticides and other agrochemical agents. smolecule.com

Development of Non-Covalent Inhibitors

The urea functionality is crucial for forming multiple hydrogen bonds with target proteins, making it an ideal feature for designing non-covalent inhibitors. nih.gov These inhibitors can modulate the activity of enzymes and receptors implicated in various diseases.

A notable example is the development of soluble epoxide hydrolase (sEH) inhibitors. The urea group in these inhibitors forms key hydrogen bonds within the enzyme's active site. Molecular docking studies have shown that derivatives of 1-aryl-3-(1-acylpiperidin-4-yl)urea can effectively bind to sEH. ucanr.edunih.gov

Targeting Specific Disease Mechanisms (e.g., Inflammation, Cancer, Infections)

The this compound scaffold has been successfully utilized to develop compounds targeting a variety of diseases:

Inflammation: Derivatives of 1-aryl-3-(1-acylpiperidin-4-yl)urea are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes. ucanr.eduacs.org One such inhibitor demonstrated a 1000-fold increase in potency compared to morphine in a model of inflammatory pain. ucanr.eduacs.org

Cancer: Diarylurea derivatives containing the piperidine-urea core have shown significant antiproliferative activity against various cancer cell lines. nih.govnih.gov For example, 1-(4-((2-oxoindolin-3-ylidene)amino)phenyl)-3-arylureas have been identified as potential agents against hepatocellular carcinoma through VEGFR-2 inhibition. nih.gov Some urea compounds with a 4-hydroxymethylpiperidine moiety have demonstrated lethal effects on melanoma, renal cancer, and breast cancer cell lines. nih.gov

Infections: The piperidine ring is a component of many natural alkaloids with antibacterial and antiviral properties. mdpi.com Hybrid molecules incorporating the piperidine-urea scaffold with other heterocyclic systems, such as isoxazoles, have been synthesized and screened for antimicrobial activity. researchgate.net

The following table summarizes some of the key derivatives and their biological activities:

| Compound Class | Target/Activity | Disease Area |

| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Soluble Epoxide Hydrolase (sEH) Inhibition | Inflammation, Pain |

| Diarylureas with Piperidine | VEGFR-2 Inhibition, Antiproliferative | Cancer |

| 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Urea/Thiourea Hybrids | Antimicrobial, Antioxidant | Infectious Diseases |

Conclusion and Future Research Perspectives

Summary of Current Research Status of 3-Amino-1-(piperidin-4-yl)urea and its Analogues

The current body of scientific research places a significant emphasis on the analogues of this compound, particularly those with substitutions on the piperidine (B6355638) nitrogen and the urea (B33335) moiety. These analogues have emerged as a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors for various therapeutic targets.

A substantial area of investigation has been the development of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives as inhibitors of soluble epoxide hydrolase (sEH). The sEH enzyme is a key player in the metabolism of fatty acid epoxides, and its inhibition has shown anti-inflammatory, antihypertensive, neuroprotective, and cardioprotective effects. Research has demonstrated that modifying the N-acyl group on the piperidine ring and the aryl substituents on the urea can significantly enhance the inhibitory potency and improve pharmacokinetic profiles. For instance, the replacement of an adamantyl group with a phenyl ring has led to the development of highly potent sEH inhibitors. One such analogue, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, exhibited a significant increase in potency and bioavailability compared to its adamantane (B196018) counterpart.

Another significant avenue of research has been the synthesis and evaluation of 1-aryl-3-piperidin-4-yl-urea derivatives as antagonists for the CXCR3 receptor. These compounds have been investigated for their potential in treating inflammatory and autoimmune diseases. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and physicochemical properties of these antagonists.

Furthermore, derivatives of the this compound scaffold have been explored for other biological activities. For example, certain urea and thiourea (B124793) derivatives have been synthesized and evaluated for their potential in treating obesity-related hepatic steatosis by regulating leptin expression. Additionally, some analogues have been investigated for their anticancer properties.

In contrast to the extensive research on its analogues, there is a noticeable lack of studies focusing directly on the parent compound, this compound. The existing literature primarily utilizes it as a foundational structure for further chemical modification.

Interactive Table: Research Findings on Analogues of this compound

| Compound/Analogue Class | Therapeutic Target | Key Research Findings | Reference(s) |

| 1-Aryl-3-(1-acylpiperidin-4-yl)ureas | Soluble Epoxide Hydrolase (sEH) | Show significant anti-inflammatory and pain-reducing effects. N-Acyl and aryl substitutions greatly influence potency and pharmacokinetics. | |

| 1-Aryl-3-piperidin-4-yl-ureas | CXCR3 Receptor | Identified as potent antagonists with potential for treating inflammatory diseases. SAR studies have improved potency and physicochemical properties. | |

| (Thio)urea and Guanidine-based Analogues | Leptin Expression Regulation | N-(1-(4-(3-(2-chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl) benzamide (B126) was found to be a potent regulator of leptin. | |

| Piperidine-based Urea Derivatives | Anticancer | Some derivatives have shown promise in inhibiting cancer cell proliferation. | |

| 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) | Soluble Epoxide Hydrolase (sEH) | A potent and selective sEH inhibitor with efficacy in rodent models of hypertension and dysglycemia. |

Identification of Research Gaps and Emerging Directions

The most significant research gap is the lack of dedicated studies on the pharmacological profile of the unsubstituted parent compound, this compound. While its derivatives have been extensively studied, the intrinsic biological activity of the core molecule remains largely unexplored. This gap presents an opportunity to investigate whether the parent compound itself possesses any therapeutic potential or if it serves purely as a scaffold.

Another area that warrants further investigation is the exploration of a broader range of therapeutic targets for analogues of this compound. The current focus has been predominantly on sEH and CXCR3. Given the structural versatility of the piperidinyl urea moiety, it is plausible that its derivatives could interact with other enzymes or receptors.

Emerging directions in this field could involve the application of novel synthetic methodologies to create more diverse libraries of analogues. The use of computational modeling and machine learning could also accelerate the discovery of new derivatives with enhanced potency and selectivity for specific targets. Furthermore, there is an opportunity to investigate the potential of these compounds in emerging therapeutic areas such as neurodegenerative diseases and metabolic disorders, building upon the initial findings related to neuroprotection and dysglycemia.

Potential for Further Academic Exploration and Compound Development

The this compound scaffold holds considerable potential for further academic exploration and drug development. The established synthetic routes to its analogues provide a solid foundation for the creation of novel compounds.

Future academic research could focus on a systematic evaluation of the parent compound to establish a baseline for its biological activity. This would provide valuable context for the vast amount of data available on its derivatives.

For compound development, there is potential to optimize the existing lead compounds for sEH inhibition and CXCR3 antagonism to improve their drug-like properties and reduce potential off-target effects. This could involve fine-tuning the substituents on the piperidine and urea moieties. The development of bifunctional molecules, where the this compound scaffold is linked to another pharmacophore, could lead to drugs with novel mechanisms of action.

The exploration of this chemical space could also benefit from the synthesis of isotopically labeled analogues to facilitate mechanistic and pharmacokinetic studies. Ultimately, the rich chemistry and demonstrated biological potential of its derivatives make this compound a highly attractive starting point for future drug discovery efforts.

Q & A

Q. What are reliable synthetic routes for preparing 3-Amino-1-(piperidin-4-yl)urea, and how can purity be optimized?

- Methodological Answer : A common approach involves using 1-BOC-4-aminopiperidine as a precursor. The synthesis typically includes: (i) Acylation or sulfonylation of the piperidine nitrogen under mild conditions (e.g., THF, 0°C to room temperature) to introduce protective groups. (ii) Deprotection using acidic conditions (e.g., 1 N HCl in MeOH under reflux). (iii) Urea formation via reaction with an isocyanate or carbodiimide-mediated coupling. Purity optimization requires column chromatography or recrystallization, validated by HPLC and mass spectrometry (GC-MS or LC-MS) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is hygroscopic and sensitive to light. Storage recommendations include:

- Storing at 2–8°C in airtight, light-protected containers.

- Using desiccants (e.g., silica gel) to prevent moisture absorption.

- Regularly verifying stability via NMR or FT-IR to detect decomposition (e.g., urea bond hydrolysis). Safety protocols mandate gloves, goggles, and fume hoods during handling due to potential respiratory and dermal toxicity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry of the piperidine ring and urea linkage. Key signals include NH protons (~5–6 ppm) and piperidine CH2 groups (~1.5–3.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion at m/z 193.12 for C7H15N3O).

- IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for enzyme inhibition?

- Methodological Answer :

- Core Modifications : Introduce substituents at the piperidine nitrogen (e.g., acyl, sulfonyl groups) or the urea moiety (e.g., aryl, trifluoromethoxy groups) to enhance binding.

- Assays : Use kinase inhibition assays (e.g., EGFR/HER2) in 96-well plates with ATP-competitive substrates. Measure IC50 values at varying concentrations (1 nM–100 µM).

- Computational Modeling : Dock derivatives into target enzyme active sites (e.g., soluble epoxide hydrolase) using software like AutoDock to predict binding affinities .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Methodological Answer : Challenges include low bioavailability and matrix interference. Solutions involve:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/tissue homogenates.

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Use deuterated internal standards (e.g., D6-3-Amino-1-(piperidin-4-yl)urea) to correct for ion suppression .

Q. How do conflicting data on the solubility of this compound in aqueous vs. organic solvents impact formulation strategies?

- Methodological Answer : Discrepancies arise from protonation states (pH-dependent solubility). Strategies include:

- pH Adjustment : Use citrate buffers (pH 4–5) to enhance water solubility via ammonium salt formation.

- Co-Solvents : Blend with DMSO or PEG-400 (<10% v/v) to improve solubility without precipitating in biological assays.

- Nanoparticle Encapsulation : Lipid-based nanoparticles can enhance bioavailability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.